2-methoxyethyl 1-[2-(4-fluorophenoxy)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate
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Overview
Description
2-methoxyethyl 1-[2-(4-fluorophenoxy)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl 1-[2-(4-fluorophenoxy)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core.
Introduction of the Fluorophenoxyethyl Group: This step involves the reaction of the indole derivative with 4-fluorophenoxyethyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-methoxyethyl 1-[2-(4-fluorophenoxy)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: Its biological activity can be studied to understand its effects on different biological pathways.
Industrial Applications: It can be used in the synthesis of other complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 2-methoxyethyl 1-[2-(4-fluorophenoxy)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity . The fluorophenoxyethyl group can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylate Derivatives: These compounds share the indole core and have similar biological activities.
Fluorophenoxyethyl Derivatives: These compounds share the fluorophenoxyethyl group and have similar chemical properties.
Uniqueness
2-methoxyethyl 1-[2-(4-fluorophenoxy)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate is unique due to the combination of the indole core with the fluorophenoxyethyl and methoxyethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C25H24FNO5 |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-methoxyethyl 1-[2-(4-fluorophenoxy)ethyl]-5-hydroxy-2-methylbenzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C25H24FNO5/c1-16-23(25(29)32-14-13-30-2)21-15-22(28)19-5-3-4-6-20(19)24(21)27(16)11-12-31-18-9-7-17(26)8-10-18/h3-10,15,28H,11-14H2,1-2H3 |
InChI Key |
IRDNPPYMEXTIGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1CCOC3=CC=C(C=C3)F)C4=CC=CC=C4C(=C2)O)C(=O)OCCOC |
Origin of Product |
United States |
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